1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indazole and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and indole intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Step 1: Synthesis of the indazole intermediate through cyclization reactions involving hydrazines and aldehydes.
Step 2: Preparation of the indole intermediate via Fischer indole synthesis.
Step 3: Coupling of the indazole and indole intermediates using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Step 4: Final purification and characterization of the target compound using chromatographic techniques and spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and large-scale purification techniques such as preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or indazole rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazol-5-amine
- 5-Methoxytryptamine
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of indazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-31-17-6-7-20-15(12-17)8-10-27(20)11-9-24-23(30)16-13-21(29)28(14-16)22-18-4-2-3-5-19(18)25-26-22/h2-8,10,12,16H,9,11,13-14H2,1H3,(H,24,30)(H,25,26) |
InChI Key |
SLJSAKJFPPDITL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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